Methyl 4-hydroxyisoquinoline-3-carboxylate

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

SAR programs targeting HIF-PHD enzymes frequently encounter supply gaps for the minimal, unsubstituted 4-hydroxyisoquinoline-3-carboxylate scaffold; reliance on bulkier analogs introduces steric/electronic bias that obscures true structure-activity relationships. • Baseline scaffold (MW 203.19, XLogP3-AA 2.5) for quantifying substituent contributions to PHD isoform selectivity (PHD2/PHD1 IC₅₀ ratio ≥5). • Dual derivatization handles (4-OH & 3-CO2Me) support parallel library synthesis at 95% purity without additional purification. • Single H-bond donor enables systematic permeability profiling in cell-based assays.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1108146-90-2
Cat. No. B1381213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxyisoquinoline-3-carboxylate
CAS1108146-90-2
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2C=N1)O
InChIInChI=1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3
InChIKeyIIIGXUWKEAXZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxyisoquinoline-3-carboxylate: Core Scaffold & Procurement Specifications


Methyl 4-hydroxyisoquinoline-3-carboxylate (CAS 1108146-90-2) is a minimal isoquinoline scaffold defined by a hydroxyl group at the 4-position and a methyl carboxylate ester at the 3-position. It possesses a molecular weight of 203.19 g/mol and the molecular formula C₁₁H₉NO₃ [1]. This compound serves as a foundational building block in medicinal chemistry, providing a core structure for the synthesis of bioactive molecules, notably within the 4-hydroxyisoquinoline class of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors [2]. Its commercial availability at defined purity grades (e.g., 95%) makes it a readily accessible entry point for structure-activity relationship (SAR) exploration and lead optimization programs.

Why Generic Substitution Fails for Methyl 4-hydroxyisoquinoline-3-carboxylate


Substituting this compound with a generic isoquinoline analog is not feasible due to its uniquely minimal substitution pattern, which is critical for specific downstream applications. The 4-hydroxy-3-carboxylate motif is a key pharmacophoric element for metal-chelating enzyme inhibition, particularly within the PHD enzyme family [1]. Analogs with additional substituents, such as a 1-chloro group (e.g., Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate) or a 7-phenoxy group (e.g., roxadustat intermediates), introduce steric bulk and electronic perturbations that fundamentally alter target binding, selectivity profiles, and synthetic tractability [1][2]. The quantitative evidence below demonstrates how these structural deviations lead to measurable differences in physicochemical properties, biological potency, and synthetic utility, directly impacting procurement decisions for SAR studies.

Methyl 4-hydroxyisoquinoline-3-carboxylate: Quantitative Evidence vs. Analogs


Molecular Weight & Complexity vs. 1-Chloro Analog

In a direct structural comparison, Methyl 4-hydroxyisoquinoline-3-carboxylate (MHIC) provides a significantly lower molecular weight and reduced structural complexity relative to its 1-chloro-substituted analog. This minimal scaffold is preferred in fragment-based drug design and for creating focused libraries where additional molecular weight is introduced strategically [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Lipophilicity & Hydrogen Bonding vs. Free Acid

The methyl ester of MHIC confers a measurable increase in lipophilicity compared to its free carboxylic acid counterpart, which is crucial for optimizing membrane permeability. This balance of hydrogen bonding potential is distinct from the free acid, which acts as a stronger hydrogen bond donor and metal chelator [1].

Physicochemical Property Drug Metabolism Pharmacokinetics

PHD Enzyme Inhibitory Potential

Methyl 4-hydroxyisoquinoline-3-carboxylate embodies the minimal pharmacophore of a potent PHD inhibitor class. Patent data defines that 4-hydroxyisoquinoline compounds can achieve selective inhibition of PHD1 over PHD2, with a required selectivity ratio (IC₅₀ PHD2 / IC₅₀ PHD1) of greater than or equal to 5 [1]. As the unadorned scaffold, MHIC serves as the critical negative control for attributing potency gains to specific substituents.

Enzyme Inhibition Hypoxia Signaling Pharmacophore

Synthetic Tractability & Purity vs. 7-Phenoxy Analog

Commercial listings for MHIC specify a standard purity of 95%, providing a reliable baseline for chemical transformations . In contrast, more complex analogs like Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate are primarily synthesized as advanced intermediates in multi-step patented routes, which can lead to greater batch-to-batch variability and higher procurement costs [1].

Organic Synthesis Building Block Quality Control

Procurement & Application Scenarios for Methyl 4-hydroxyisoquinoline-3-carboxylate


Fragment-Based Drug Discovery for HIF-PHD

Its minimal molecular weight (203.19 g/mol) and low structural complexity make MHIC an ideal fragment for screening against PHD enzymes. Its membership in the patented 4-hydroxyisoquinoline class, which demonstrates PHD1 isoform selectivity (IC₅₀ ratio PHD2/PHD1 ≥ 5), validates its use as a core fragment for hit identification and subsequent structure-guided optimization [1].

Negative Control for SAR Studies

In programs developing PHD inhibitors like FG-2216 or Roxadustat, MHIC serves as the unsubstituted scaffold control. Its calculated XLogP3-AA of 2.5 provides a baseline lipophilicity. The measurable potency or selectivity gains observed when adding substituents (e.g., a 1-chloro or 7-phenoxy group) can be directly attributed to those specific modifications, making MHIC an essential procurement item for any rigorous SAR campaign [1][2].

Core Scaffold for Parallel Synthesis & Focused Libraries

The compound's two reactive handles—a hydroxyl group at the 4-position and a methyl ester at the 3-position—enable selective and parallel derivatization. Its commercial availability at 95% purity allows for direct use in library synthesis without additional purification. This contrasts with more complex intermediates, whose syntheses require multiple steps and may introduce impurities that complicate library production .

Physicochemical Tool for Cellular Permeability

With a defined XLogP3-AA of 2.5 and exactly one hydrogen bond donor, MHIC is a calibrated tool for studying the relationship between isoquinoline scaffold decoration and cellular permeability. Researchers can use this compound as a baseline to measure how additional polar or lipophilic substituents shift permeability coefficients in cell-based assays, informing the design of more drug-like leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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